molecular formula C7H8N4O B11918746 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

Cat. No.: B11918746
M. Wt: 164.16 g/mol
InChI Key: OSHCOEBEACOSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl group at the 2-position enhances its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

OSHCOEBEACOSGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=O)NC=NC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.